2-[1-(Diethylamino)ethyl]benzonitrile
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Overview
Description
2-[1-(Diethylamino)ethyl]benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diethylamino)ethyl]benzonitrile typically involves the reaction of benzonitrile with diethylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzonitrile using diethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Diethylamino)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield benzoic acid derivatives or other oxidized products.
Reduction: Reduction typically produces amines or other reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[1-(Diethylamino)ethyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Diethylamino)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to bind to these targets, influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the diethylaminoethyl group.
4-[2-(Diethylamino)ethoxy]benzonitrile: A similar compound with an ethoxy group instead of an ethyl group.
2-[2-(Diethylamino)ethoxy]benzonitrile: Another derivative with an ethoxy group.
Uniqueness
2-[1-(Diethylamino)ethyl]benzonitrile is unique due to the presence of the diethylaminoethyl group, which can significantly alter its chemical and biological properties compared to other benzonitrile derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61079-86-5 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[1-(diethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-4-15(5-2)11(3)13-9-7-6-8-12(13)10-14/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
BUKUWOZCANLOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
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